Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps. One common synthetic route starts with the preparation of 2-methyl-3-nitrobenzamide, which is then reacted with thiosemicarbazide to form the corresponding thiadiazole derivative. The final step involves the esterification of the thiadiazole derivative with ethyl bromoacetate under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: The major product is the corresponding amino derivative.
Substitution: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitrobenzamide moiety may play a role in its biological activity, potentially through interactions with enzymes or receptors involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-oxadiazol-2-yl)thio)acetate: This compound is similar in structure but contains an oxadiazole ring instead of a thiadiazole ring.
Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-triazol-2-yl)thio)acetate: This compound contains a triazole ring instead of a thiadiazole ring.
Uniqueness
Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is unique due to the presence of the thiadiazole ring, which imparts specific chemical and biological properties
Properties
IUPAC Name |
ethyl 2-[[5-[(2-methyl-3-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O5S2/c1-3-23-11(19)7-24-14-17-16-13(25-14)15-12(20)9-5-4-6-10(8(9)2)18(21)22/h4-6H,3,7H2,1-2H3,(H,15,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BADKMMLOHQTQQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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